4-Fluorobenzonitrile-d4

Description

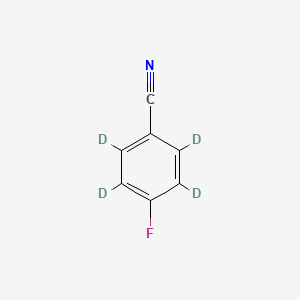

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKVBBNGWBBYLL-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Fluorobenzonitrile-d4 physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies for 4-Fluorobenzonitrile-d4. This deuterated analog of 4-fluorobenzonitrile (B33359) is a valuable tool in pharmaceutical research and development, particularly in studies involving metabolic stability, pharmacokinetics, and as an internal standard in analytical applications.

Core Physical and Chemical Properties

4-Fluorobenzonitrile-d4 is a deuterated form of 4-fluorobenzonitrile where the four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612). This isotopic labeling provides a distinct mass signature for analytical purposes without significantly altering the chemical reactivity of the molecule.

Table 1: Physical and Chemical Properties of 4-Fluorobenzonitrile-d4

| Property | Value | Reference |

| CAS Number | 1080497-29-5 | [1][2] |

| Molecular Formula | C₇D₄FN | [1][3] |

| Molecular Weight | 125.14 g/mol | [1][3] |

| Appearance | Off-White Low Melting Solid | [3][4] |

| Isotopic Enrichment | ≥98 atom % D | [5] |

| Boiling Point | 189.6 ± 13.0 °C at 760 mmHg | [6] |

| Density | 1.2 ± 0.1 g/cm³ | [6] |

| Flash Point | 65.6 ± 0.0 °C | [6] |

| Solubility | Soluble in DMSO | [3] |

Synthesis and Purification

The synthesis of 4-Fluorobenzonitrile-d4 can be achieved through a multi-step process, beginning with a deuterated precursor. A common and effective method involves the fluorination of a deuterated chlorobenzonitrile intermediate.

Experimental Protocol: Synthesis of 4-Fluorobenzonitrile-d4

Step 1: Synthesis of 4-Chlorobenzonitrile-d4 (B571772)

The synthesis of the deuterated intermediate, 4-chlorobenzonitrile-d4, can be adapted from established protocols for the non-deuterated analog. One viable route starts from the commercially available 4-Chlorobenzaldehyde-2,3,5,6-d4.

-

Reaction: Conversion of 4-chlorobenzaldehyde-d4 to 4-chlorobenzonitrile-d4.

-

Reagents: 4-chlorobenzaldehyde-d4, hydroxylamine (B1172632) hydrochloride, and a suitable dehydrating agent in a solvent like formic acid.

-

Procedure (adapted from a similar synthesis):

-

To a solution of 4-chlorobenzaldehyde-d4 in formic acid, add hydroxylamine hydrochloride.

-

Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 4-chlorobenzonitrile-d4.

-

Step 2: Fluorination of 4-Chlorobenzonitrile-d4

The final step is a halogen exchange reaction where the chlorine atom is replaced by fluorine.

-

Reaction: Halogen exchange fluorination.

-

Reagents: 4-chlorobenzonitrile-d4, a fluoride (B91410) source (e.g., spray-dried potassium fluoride), and a high-boiling aprotic polar solvent (e.g., sulfolane (B150427) or N,N-dimethylformamide). A phase-transfer catalyst can be used to enhance the reaction rate.

-

Procedure (adapted from a similar synthesis):

-

In a reaction vessel equipped with a condenser and a stirrer, combine 4-chlorobenzonitrile-d4 and anhydrous potassium fluoride in the chosen solvent.

-

Heat the mixture to a high temperature (typically 150-250 °C) and stir vigorously for several hours. Monitor the reaction progress by GC.

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

The crude product is then isolated from the filtrate by extraction and purified.

-

Experimental Protocol: Purification

Purification of the final product is crucial to remove any unreacted starting materials and byproducts.

-

Method: Column chromatography or distillation.

-

Column Chromatography Procedure:

-

Prepare a silica (B1680970) gel column.

-

Dissolve the crude 4-Fluorobenzonitrile-d4 in a minimal amount of a suitable solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Load the solution onto the column and elute with an appropriate solvent system, collecting fractions.

-

Monitor the fractions by TLC and combine the pure fractions.

-

Evaporate the solvent to obtain the purified product.

-

-

Distillation Procedure:

-

Set up a vacuum distillation apparatus.

-

Heat the crude product under reduced pressure.

-

Collect the fraction that distills at the expected boiling point of 4-Fluorobenzonitrile-d4.

-

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of 4-Fluorobenzonitrile-d4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the deuteration pattern and the overall structure of the molecule.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: The proton NMR spectrum is expected to show a significant reduction or absence of signals in the aromatic region compared to the non-deuterated analog, confirming the high level of deuteration. Residual proton signals, if any, would appear as complex multiplets due to coupling with both ¹⁹F and ¹³C.

-

¹³C NMR: The carbon-13 NMR spectrum will show characteristic signals for the aromatic carbons and the nitrile carbon. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be of lower intensity.

-

¹⁹F NMR: The fluorine-19 NMR spectrum will show a singlet for the fluorine atom, which may be slightly broadened due to coupling with adjacent deuterium atoms.

Table 2: Expected NMR Data for 4-Fluorobenzonitrile-d4

| Nucleus | Expected Chemical Shift (ppm) | Notes |

| ¹H | Minimal signals in the aromatic region | Confirms deuteration. |

| ¹³C | ~100-165 (aromatic), ~118 (nitrile) | C-D coupling will be observed. |

| ¹⁹F | ~ -105 to -115 | Referenced to an appropriate standard. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Expected Absorptions:

-

The C-D stretching vibrations will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to C-H stretches.

-

A strong, sharp absorption band characteristic of the nitrile group (C≡N) stretch is expected around 2230 cm⁻¹.

-

The C-F stretching vibration will be observed in the fingerprint region, typically around 1200-1300 cm⁻¹.

-

Aromatic ring vibrations will be present in the 1400-1600 cm⁻¹ region.

-

Table 3: Key IR Absorption Bands for 4-Fluorobenzonitrile-d4

| Functional Group | Wavenumber (cm⁻¹) |

| C-D Stretch (Aromatic) | ~2200-2300 |

| C≡N Stretch | ~2230 |

| C-F Stretch | ~1200-1300 |

| Aromatic C=C Stretch | ~1400-1600 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of 4-Fluorobenzonitrile-d4.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

-

GC Conditions: Use a suitable capillary column (e.g., a non-polar column like DB-5ms) with a temperature program that allows for the separation of the analyte from any impurities.

-

MS Conditions: Electron ionization (EI) is a common method. The mass spectrometer will be scanned over a relevant mass range.

-

Expected Fragmentation: The molecular ion peak (M⁺) should be observed at m/z 125. The fragmentation pattern will be influenced by the stable aromatic ring and the nitrile and fluoro substituents. Loss of DCN (m/z 28) or F (m/z 19) could be potential fragmentation pathways.

Applications in Drug Development and Research

Deuterated compounds like 4-Fluorobenzonitrile-d4 are primarily used in:

-

Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The deuterium label allows for the differentiation of the administered drug from its metabolites and endogenous compounds.

-

Metabolic Stability Assays: By replacing hydrogen with deuterium at sites of metabolic activity, the rate of metabolism can be slowed down (the kinetic isotope effect). This can be used to improve the metabolic stability and half-life of a drug.

-

Internal Standards: Due to its similar chemical properties to the non-deuterated analog but distinct mass, it serves as an excellent internal standard for quantitative analysis by mass spectrometry.

Signaling Pathway Visualization

4-Fluorobenzonitrile is a versatile building block used in the synthesis of various kinase inhibitors. These inhibitors often target signaling pathways that are dysregulated in diseases like cancer. A common target is the receptor tyrosine kinase (RTK) signaling pathway. The following diagram illustrates a simplified, generic RTK signaling pathway that could be targeted by a drug candidate synthesized using a 4-fluorobenzonitrile derivative.

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.

This guide provides foundational knowledge for the effective use of 4-Fluorobenzonitrile-d4 in a research and development setting. For specific applications, further optimization of the described protocols may be necessary.

References

An In-Depth Technical Guide to 4-Fluorobenzonitrile-d4 (CAS: 1080497-29-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Fluorobenzonitrile-d4 is a stable, non-radioactive, isotopically labeled compound.[1] The replacement of four hydrogen atoms with deuterium (B1214612) on the benzene (B151609) ring provides a valuable tool for various research applications, primarily as an internal standard in quantitative analysis and as a tracer in metabolic studies.[2][3] The presence of deuterium atoms imparts a higher mass, which is easily distinguishable by mass spectrometry, and can also influence the rate of metabolic processes due to the kinetic isotope effect.[4][5] The parent compound, 4-fluorobenzonitrile, is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.[6][7][8]

Physicochemical and Spectroscopic Data

Quantitative data for 4-Fluorobenzonitrile-d4 is summarized in the tables below. Spectroscopic data for the non-deuterated analogue, 4-fluorobenzonitrile, is provided for comparative purposes.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1080497-29-5 | [1] |

| Molecular Formula | C₇D₄FN | [1] |

| Molecular Weight | 125.14 g/mol | [1] |

| IUPAC Name | 2,3,5,6-tetradeuterio-4-fluorobenzonitrile | [9] |

| Synonyms | 4-Fluoro-benzonitrile-2,3,5,6-d4 | [2] |

| Appearance | Off-white low-melting solid | [2] |

| Solubility | Soluble in DMSO | [10] |

| Storage | 2-8°C | [10] |

Spectroscopic Data (Non-Deuterated Analogue: 4-Fluorobenzonitrile)

2.2.1. 1H NMR Data (Reference: 4-Fluorobenzonitrile)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.68 | dd | J = 9.1, 5.1 | 2H, Ar-H |

| 7.19 | t | J = 8.2 | 2H, Ar-H |

2.2.2. 13C NMR Data (Reference: 4-Fluorobenzonitrile)

| Chemical Shift (ppm) |

| 165.2 (d, J=254 Hz) |

| 134.5 (d, J=9 Hz) |

| 118.0 |

| 116.5 (d, J=22 Hz) |

| 108.5 (d, J=4 Hz) |

2.2.3. IR Spectral Data (Reference: 4-Fluorobenzonitrile)

| Wavenumber (cm-1) | Assignment |

| 2230 | C≡N stretch |

| 1605, 1508 | C=C aromatic stretch |

| 1235 | C-F stretch |

| 835 | C-H out-of-plane bend |

2.2.4. Mass Spectrometry Data (Reference: 4-Fluorobenzonitrile)

| m/z | Interpretation |

| 121 | [M]+ |

| 94 | [M-HCN]+ |

For 4-Fluorobenzonitrile-d4, the molecular ion peak in the mass spectrum is expected at m/z 125. The 1H NMR spectrum would show a significant reduction or absence of signals in the aromatic region, while the 13C NMR would exhibit splitting patterns due to C-D coupling.

Experimental Protocols

Proposed Synthesis of 4-Fluorobenzonitrile-d4

Reaction Scheme:

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 7. 4-Fluorobenzonitrile-d4 | LGC Standards [lgcstandards.com]

- 8. 4-Fluorobenzonitrile-d4 | Isotope-Labeled Compounds | 1080497-29-5 | Invivochem [invivochem.com]

- 9. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Purification of 4-Fluorobenzonitrile-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and purification strategy for 4-Fluorobenzonitrile-d4, a deuterated analog of 4-Fluorobenzonitrile. The introduction of deuterium (B1214612) atoms into molecules is a critical tool in drug discovery and development, offering insights into metabolic pathways, reaction mechanisms, and potential improvements in pharmacokinetic profiles. This document outlines a robust two-step synthetic pathway starting from commercially available aniline-d5 (B30001), proceeding through a Sandmeyer-type cyanation followed by a Balz-Schiemann fluorination. Detailed experimental considerations, purification techniques, and analytical characterization methods are presented to guide researchers in the successful preparation of this isotopically labeled compound.

Synthetic Strategy

The synthesis of 4-Fluorobenzonitrile-d4 can be strategically approached by first introducing the cyano group onto a deuterated aromatic ring, followed by the introduction of the fluorine atom. A common and effective method for the introduction of a nitrile group onto an aromatic ring is the Sandmeyer reaction, which utilizes a diazonium salt intermediate derived from a primary aromatic amine. Subsequently, the Balz-Schiemann reaction provides a reliable method for the introduction of fluorine.

The proposed synthetic pathway commences with aniline-d5, a readily available starting material, and proceeds as follows:

-

Diazotization of Aniline-d5 and Sandmeyer Cyanation: Aniline-d5 is converted to its corresponding diazonium salt, which is then reacted with a cyanide source, typically copper(I) cyanide, to yield 4-Cyanobenzonitrile-d4.

-

Balz-Schiemann Reaction: The intermediate, 4-aminobenzonitrile-d4 (which can be obtained from the reduction of a nitrated precursor), is diazotized and subsequently treated with fluoroboric acid to yield the final product, 4-Fluorobenzonitrile-d4. A more direct approach, though potentially lower yielding, might involve the direct conversion of the 4-cyanobenzenediazonium-d4 salt. For a more reliable synthesis, a two-step approach starting from a deuterated aniline (B41778) is recommended.

A logical workflow for the synthesis is depicted below:

Caption: Proposed synthetic workflow for 4-Fluorobenzonitrile-d4.

Experimental Protocols

Synthesis of 4-Cyanobenzonitrile-d4 (via Sandmeyer Reaction)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Aniline-d5 | 98.16 | 10.0 g | 0.102 |

| Sodium Nitrite (B80452) (NaNO₂) | 69.00 | 7.4 g | 0.107 |

| Hydrochloric Acid (conc.) | 36.46 | 25 mL | ~0.3 |

| Copper(I) Cyanide (CuCN) | 89.56 | 10.0 g | 0.112 |

| Sodium Cyanide (NaCN) | 49.01 | 5.5 g | 0.112 |

| Water | 18.02 | As needed | - |

| Toluene | 92.14 | As needed | - |

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve aniline-d5 in a mixture of concentrated hydrochloric acid and water at room temperature.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full diazotization.

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. An exothermic reaction with the evolution of nitrogen gas will occur.

-

After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1 hour.

-

Cool the mixture to room temperature and extract the product with toluene.

-

Wash the organic layer with dilute sodium hydroxide (B78521) solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 4-Cyanobenzonitrile-d4.

Synthesis of 4-Fluorobenzonitrile-d4 (via Balz-Schiemann Reaction)

General Procedure Outline:

-

Diazotization of 4-aminobenzonitrile-d4 with sodium nitrite in the presence of fluoroboric acid (HBF₄) at low temperatures (0-5 °C).

-

Isolation of the resulting diazonium tetrafluoroborate salt.

-

Thermal decomposition of the isolated salt, which yields 4-Fluorobenzonitrile-d4, nitrogen gas, and boron trifluoride.

Purification

Purification of the final product, 4-Fluorobenzonitrile-d4, is crucial to remove any unreacted starting materials, byproducts, and residual solvents. A combination of the following techniques is recommended.

| Purification Method | Principle | Application |

| Distillation | Separation based on differences in boiling points. | Effective for removing non-volatile impurities and byproducts with significantly different boiling points from the desired product. |

| Recrystallization | Separation based on differences in solubility at different temperatures. | Suitable for obtaining high-purity crystalline solids. The choice of solvent is critical. |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Useful for separating compounds with similar boiling points and for removing trace impurities. |

A general workflow for the purification and analysis is presented below:

Caption: General purification and analysis workflow.

Analytical Characterization

Confirmation of the structure and determination of the isotopic purity of the synthesized 4-Fluorobenzonitrile-d4 are essential. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show a significant reduction or absence of signals in the aromatic region, confirming the high level of deuteration.

-

¹³C NMR will provide information about the carbon skeleton.

-

¹⁹F NMR will confirm the presence and chemical environment of the fluorine atom.

-

²H (Deuterium) NMR can be used to directly observe the deuterium nuclei and confirm their positions on the aromatic ring.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the molecule, which will be higher than that of the non-deuterated analog due to the presence of four deuterium atoms.

-

The isotopic distribution pattern in the mass spectrum will provide a quantitative measure of the isotopic enrichment.

-

Expected Analytical Data:

| Technique | Expected Observations for 4-Fluorobenzonitrile-d4 |

| ¹H NMR | Absence or significant attenuation of aromatic proton signals. |

| ¹³C NMR | Characteristic signals for the aromatic carbons and the nitrile carbon. |

| ¹⁹F NMR | A singlet or a complex multiplet depending on the coupling with any residual protons. |

| ²H NMR | Signals corresponding to the deuterium atoms on the aromatic ring. |

| HRMS | Molecular ion peak corresponding to the exact mass of C₇D₄FN. |

This technical guide provides a foundational framework for the synthesis and purification of 4-Fluorobenzonitrile-d4. Researchers should exercise appropriate safety precautions when handling all chemicals, particularly cyanides and diazonium salts, which are toxic and potentially explosive. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

References

4-Fluorobenzonitrile-d4 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Fluorobenzonitrile-d4, a deuterated analog of 4-Fluorobenzonitrile. The inclusion of deuterium (B1214612) atoms makes it an invaluable tool in various research and development applications, particularly in pharmacokinetic studies and as an internal standard in quantitative analysis.

Core Physicochemical and Isotopic Data

4-Fluorobenzonitrile-d4 is synthetically derived from 4-Fluorobenzonitrile, with four hydrogen atoms on the benzene (B151609) ring replaced by deuterium. This isotopic labeling provides a distinct mass shift, crucial for its application in mass spectrometry-based assays, without significantly altering its chemical properties.

| Property | Value | Citations |

| Molecular Formula | C₇D₄FN | [1][2] |

| Molecular Weight | 125.14 g/mol | [1][2][3][4] |

| Exact Mass | 125.0579 amu | [3] |

| CAS Number | 1080497-29-5 | [1][2][3] |

| Appearance | Off-White Low Melting Solid | [4] |

| IUPAC Name | 2,3,5,6-tetradeuterio-4-fluorobenzonitrile | [3] |

| Synonyms | 4-Fluoro-benzonitrile-2,3,5,6-d4, p-Fluorobenzonitrile-d4 | [2][4] |

| Solubility | Soluble in DMSO | |

| Storage Temperature | +4°C | [3] |

Applications in Research and Development

The primary application of 4-Fluorobenzonitrile-d4 is as an internal standard for the accurate quantification of its non-deuterated counterpart, 4-Fluorobenzonitrile, in biological matrices. 4-Fluorobenzonitrile itself is a key building block in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] The use of a deuterated internal standard is critical in drug development for:

-

Pharmacokinetic (PK) Studies: To accurately measure the absorption, distribution, metabolism, and excretion (ADME) of the parent drug.

-

Bioavailability and Bioequivalence Studies: To compare different drug formulations or routes of administration.

-

Metabolic Profiling: To distinguish the parent compound from its metabolites.

The diagram below illustrates the relationship and application of 4-Fluorobenzonitrile-d4 in a typical drug development workflow.

Experimental Protocols

While specific experimental conditions will vary depending on the analytical instrumentation and the nature of the biological matrix, the following provides a general protocol for the use of 4-Fluorobenzonitrile-d4 as an internal standard in a liquid chromatography-mass spectrometry (LC-MS) based bioanalytical method.

Preparation of Stock and Working Solutions

-

Stock Solution Preparation:

-

Accurately weigh a known amount of 4-Fluorobenzonitrile-d4.

-

Dissolve in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

-

Store the stock solution at -20°C or -80°C in an amber vial to prevent degradation.

-

-

Working Standard Solution Preparation:

-

On the day of the experiment, dilute the stock solution with the initial mobile phase composition or the extraction solvent to the desired concentration for use as an internal standard.

-

A typical working concentration for an internal standard is in the range of 10-100 ng/mL.

-

Sample Preparation for LC-MS Analysis

-

Sample Collection: Collect biological samples (e.g., plasma, urine, tissue homogenate) from the study subjects.

-

Spiking with Internal Standard:

-

To a known volume of the biological sample, add a precise volume of the 4-Fluorobenzonitrile-d4 working standard solution. This step is crucial for correcting for variability during sample processing.

-

-

Extraction:

-

Perform a protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the matrix and isolate the analyte and the internal standard.

-

For example, in protein precipitation, add a threefold volume of cold acetonitrile to the sample, vortex, and centrifuge to pellet the precipitated proteins.

-

-

Reconstitution:

-

Evaporate the supernatant from the extraction step to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase to be used for the LC-MS analysis.

-

LC-MS/MS Method Development

-

Chromatography: Develop a chromatographic method (e.g., using a C18 column) that provides good separation of 4-Fluorobenzonitrile from endogenous matrix components and ensures a sharp peak shape.

-

Mass Spectrometry:

-

Optimize the mass spectrometer parameters for both 4-Fluorobenzonitrile and 4-Fluorobenzonitrile-d4.

-

The precursor ion (Q1) for the deuterated standard will be different from the non-deuterated analyte due to the mass shift from deuterium labeling.

-

Select appropriate product ions (Q3) for both the analyte and the internal standard for Multiple Reaction Monitoring (MRM) to ensure selectivity and sensitivity.

-

Signaling Pathways

4-Fluorobenzonitrile and its deuterated form are not known to be directly involved in specific signaling pathways. Their relevance to researchers in drug development lies in their role as precursors or building blocks for the synthesis of pharmacologically active molecules.[1] The final synthesized compounds may be designed to target a wide array of biological pathways implicated in various diseases. The study of these pathways would be specific to the final drug candidate, not 4-Fluorobenzonitrile itself.

The logical relationship for 4-Fluorobenzonitrile-d4 in a research context is primarily its function as a tool for the accurate assessment of the pharmacokinetic properties of its non-deuterated counterpart, which is a precursor in drug synthesis.

References

A Technical Guide to the Spectral Data of 4-Fluorobenzonitrile-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Fluorobenzonitrile-d4. Due to the limited availability of direct experimental data for the deuterated species, this document presents a detailed analysis of the spectral data for the non-deuterated analogue, 4-Fluorobenzonitrile, and provides a theoretical framework for the expected spectral characteristics of 4-Fluorobenzonitrile-d4.

Spectral Data of 4-Fluorobenzonitrile (Non-deuterated)

The following tables summarize the key spectral data for 4-Fluorobenzonitrile, which serves as a crucial reference for understanding the spectra of its deuterated counterpart.

¹H NMR Spectral Data

Table 1: ¹H NMR Data for 4-Fluorobenzonitrile

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.68 | ddd | J(H,H) = 9.1, J(H,F) = 5.1 | 2H, H-2, H-6 |

| 7.19 | ddd | J(H,H) = 9.1, J(H,F) = 8.2 | 2H, H-3, H-5 |

Note: The assignments are based on the characteristic splitting patterns and coupling constants.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Data for 4-Fluorobenzonitrile

| Chemical Shift (δ) ppm | Assignment |

| 164.5 (d, ¹JCF = 253.5 Hz) | C-4 |

| 134.5 (d, ³JCF = 9.0 Hz) | C-2, C-6 |

| 118.0 | C-N |

| 116.5 (d, ²JCF = 22.0 Hz) | C-3, C-5 |

| 109.0 (d, ⁴JCF = 3.5 Hz) | C-1 |

Note: The assignments are based on the characteristic chemical shifts and C-F coupling constants.

Infrared (IR) Spectral Data

Table 3: Key IR Absorptions for 4-Fluorobenzonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3040 | Medium | Aromatic C-H stretch |

| 2230 | Strong | C≡N stretch |

| 1605, 1508 | Strong | Aromatic C=C stretch |

| 1235 | Strong | C-F stretch |

| 840 | Strong | C-H out-of-plane bend (p-disubstituted) |

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectral Fragments for 4-Fluorobenzonitrile

| m/z | Relative Intensity (%) | Assignment |

| 121 | 100 | [M]⁺ (Molecular Ion) |

| 94 | ~30 | [M - HCN]⁺ |

Predicted Spectral Data for 4-Fluorobenzonitrile-d4

The introduction of four deuterium (B1214612) atoms onto the aromatic ring of 4-Fluorobenzonitrile will induce significant and predictable changes in its spectral data.

Predicted ¹H NMR Spectrum

In the ¹H NMR spectrum of 4-Fluorobenzonitrile-d4, the aromatic proton signals observed in the non-deuterated compound will be absent. This is because all the hydrogen atoms on the benzene (B151609) ring are replaced by deuterium. Therefore, the spectrum will show no signals in the aromatic region. Residual proton signals from any incomplete deuteration would appear as singlets or complex multiplets with small deuterium couplings.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of 4-Fluorobenzonitrile-d4 will be similar to that of the non-deuterated compound, but with some key differences:

-

C-D Coupling: The carbon atoms directly bonded to deuterium (C-2, C-3, C-5, C-6) will exhibit coupling to deuterium, which has a spin I=1. This will result in a splitting of these carbon signals into triplets (1:1:1 ratio).

-

Isotope Shift: The chemical shifts of the deuterated carbons may experience a slight upfield shift (typically 0.1-0.5 ppm) compared to their protonated counterparts.

-

Relaxation Times: The relaxation times of the deuterated carbons will be longer, which may affect the signal intensities in a standard ¹³C NMR experiment.

Predicted Infrared (IR) Spectrum

The IR spectrum of 4-Fluorobenzonitrile-d4 will show a noticeable shift in the vibrational frequencies associated with the C-H bonds:

-

C-D Stretch: The aromatic C-H stretching vibrations (around 3080-3040 cm⁻¹) will be replaced by C-D stretching vibrations at a lower frequency, typically in the range of 2250-2300 cm⁻¹. This is due to the heavier mass of deuterium compared to hydrogen.[1]

-

C-D Bending: The C-H out-of-plane bending vibration (around 840 cm⁻¹) will also shift to a lower wavenumber.

-

Other Vibrations: The C≡N and C-F stretching frequencies will be largely unaffected by deuteration of the aromatic ring.

Predicted Mass Spectrum

The most significant change in the mass spectrum of 4-Fluorobenzonitrile-d4 will be the increase in the molecular weight.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will be observed at m/z 125, which is 4 mass units higher than the non-deuterated compound (m/z 121).[2]

-

Fragmentation Pattern: The fragmentation pattern is expected to be similar, with the primary fragment resulting from the loss of HCN. This would lead to a fragment ion at m/z 98 ([M - HCN]⁺).

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of the compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: ~250 ppm.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method: Electron Ionization (EI) is commonly used for volatile, thermally stable compounds like 4-Fluorobenzonitrile. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.

-

EI-MS Parameters:

-

Ionization energy: 70 eV.

-

Source temperature: 200-250 °C.

-

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to Deuterium-Labeled 4-Fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of deuterium-labeled 4-fluorobenzonitrile (B33359) (4-Fluorobenzonitrile-d4). This stable isotope-labeled compound is a valuable tool in pharmaceutical research and development, particularly in studies of drug metabolism, pharmacokinetics, and as an internal standard in bioanalytical methods.

Core Properties

Deuterium (B1214612) labeling of 4-fluorobenzonitrile involves the substitution of the four hydrogen atoms on the benzene (B151609) ring with deuterium. This isotopic substitution results in a molecule with a higher molecular weight while maintaining nearly identical chemical properties to its non-labeled counterpart. This subtle yet significant modification makes it an invaluable tracer in various experimental settings.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of both 4-fluorobenzonitrile and its deuterated analog, 4-fluorobenzonitrile-d4, is presented below for easy comparison.

| Property | 4-Fluorobenzonitrile | 4-Fluorobenzonitrile-d4 |

| Chemical Formula | C₇H₄FN | C₇D₄FN |

| Molecular Weight | 121.11 g/mol [4][5] | 125.14 g/mol [2][3] |

| CAS Number | 1194-02-1[4][5] | 1080497-29-5[2][3] |

| Appearance | White to off-white solid | Solid |

| Melting Point | 33-36 °C | Not explicitly available, expected to be similar to the unlabeled compound. |

| Boiling Point | 188 °C at 760 mmHg | 189.6 ± 13.0 °C at 760 mmHg[3] |

Spectral Data

The primary analytical techniques for characterizing 4-fluorobenzonitrile-d4 are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Spectral Data | 4-Fluorobenzonitrile | 4-Fluorobenzonitrile-d4 |

| ¹H-NMR | Signals corresponding to aromatic protons are present.[6] | Absence of signals in the aromatic region confirms deuteration. |

| ¹³C-NMR | Characteristic signals for the fluorinated aromatic ring and the nitrile carbon.[7] | Similar chemical shifts to the unlabeled compound, with potential slight isotopic shifts. |

| ¹⁹F-NMR | A single resonance characteristic of the fluorine atom's chemical environment.[8] | A single resonance, similar to the unlabeled compound. |

| Mass Spectrum (EI) | Molecular ion (M⁺) at m/z 121.[7] | Molecular ion (M⁺) at m/z 125, confirming the incorporation of four deuterium atoms. |

Synthesis and Isotopic Purity

The synthesis of 4-fluorobenzonitrile-d4 is typically achieved through hydrogen-deuterium (H/D) exchange on the aromatic ring of 4-fluorobenzonitrile. This can be accomplished using a deuterium source such as deuterium oxide (D₂O) under acidic or basic conditions, or with deuterated acids like D₂SO₄.[9][10][11][12]

The isotopic purity of the final product is a critical parameter and is determined by analytical techniques such as Mass Spectrometry and Quantitative NMR (qNMR).[13]

Experimental Protocols

Synthesis of 4-Fluorobenzonitrile-d4 via H/D Exchange

Objective: To replace the aromatic protons of 4-fluorobenzonitrile with deuterium atoms.

Materials:

-

4-Fluorobenzonitrile

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Sulfuric acid-d₂ (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D) or a suitable base catalyst

-

Anhydrous organic solvent (e.g., dioxane-d8)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Extraction funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-fluorobenzonitrile in a minimal amount of a suitable anhydrous organic solvent.

-

Add a significant excess of deuterium oxide (D₂O).

-

Carefully add a catalytic amount of deuterated sulfuric acid (D₂SO₄).

-

Heat the mixture to reflux with vigorous stirring for an extended period (24-48 hours) to facilitate the exchange.

-

Monitor the reaction progress by taking small aliquots, quenching with a non-deuterated solvent, and analyzing by ¹H-NMR to observe the disappearance of the aromatic proton signals.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-fluorobenzonitrile-d4.

-

Purify the product by recrystallization or column chromatography.

Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic enrichment of 4-fluorobenzonitrile-d4.

Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) or Liquid Chromatography-Mass Spectrometer (LC-MS).

Procedure:

-

Prepare a dilute solution of the synthesized 4-fluorobenzonitrile-d4 in a suitable volatile solvent.

-

Inject the sample into the GC-MS or LC-MS system.

-

Acquire the mass spectrum in the electron ionization (EI) or electrospray ionization (ESI) mode.

-

Analyze the molecular ion region of the mass spectrum. The relative intensities of the ions corresponding to the unlabeled (m/z 121), partially deuterated, and fully deuterated (m/z 125) species are used to calculate the isotopic purity.

Bioanalytical Method using 4-Fluorobenzonitrile-d4 as an Internal Standard

Objective: To quantify an analyte in a biological matrix (e.g., plasma) using LC-MS/MS with 4-fluorobenzonitrile-d4 as an internal standard.[14][15][16][17][18][19][20][21]

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of 4-fluorobenzonitrile-d4 solution (the internal standard).

-

Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analyte and the internal standard on a suitable HPLC column.

-

Detect the analyte and internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and 4-fluorobenzonitrile-d4.

-

-

Quantification:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Applications in Drug Development

Deuterium-labeled compounds like 4-fluorobenzonitrile-d4 are instrumental in modern drug discovery and development.[1][2][3]

-

Metabolic Stability Studies: By replacing hydrogen with deuterium at metabolically labile positions, the rate of enzymatic degradation can be slowed down. This "kinetic isotope effect" can be leveraged to improve the pharmacokinetic profile of a drug candidate.[13]

-

Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Deuterated compounds serve as excellent tracers to follow the fate of a drug molecule in a biological system without the need for radioactive labeling.[13]

-

Internal Standards in Bioanalysis: Due to their chemical similarity and mass difference, deuterated compounds are the gold standard for internal standards in LC-MS/MS-based quantification of drugs and their metabolites in complex biological matrices.[14][15][16][17][18][19][20][21]

-

Mechanism of Action Studies: Deuterium labeling can be used to probe the mechanism of enzymatic reactions and receptor-ligand interactions.

Signaling Pathways and Experimental Workflows

Cytochrome P450 (CYP) Inhibition Assay

4-Fluorobenzonitrile has been investigated for its potential to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.[22][23][24][25][26] A common in vitro assay to determine the inhibitory potential of a compound involves incubating the compound with human liver microsomes, a CYP-specific substrate, and cofactors, and then measuring the formation of the substrate's metabolite. 4-Fluorobenzonitrile-d4 can be used as an internal standard in the LC-MS/MS analysis step of this assay to ensure accurate quantification of the metabolite.

Bioanalytical Workflow for Pharmacokinetic Studies

In a typical pharmacokinetic study, the concentration of a drug is measured in a biological fluid (e.g., plasma) over time after administration. Deuterium-labeled internal standards are essential for the accurate quantification of the drug.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Fluorobenzonitrile-d4 | Isotope-Labeled Compounds | 1080497-29-5 | Invivochem [invivochem.com]

- 4. 4-Fluorobenzonitrile | 1194-02-1 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 12. youtube.com [youtube.com]

- 13. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Bioanalytical Method Development and Validation - IITRI [iitri.org]

- 17. onlinepharmacytech.info [onlinepharmacytech.info]

- 18. benchchem.com [benchchem.com]

- 19. rsc.org [rsc.org]

- 20. jisciences.com [jisciences.com]

- 21. Development and validation of a bioanalytical method using automated solid-phase extraction and LC-UV for the simultaneous determination of lumefantrine and its desbutyl metabolite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Utility of microtiter plate assays for human cytochrome P450 inhibition studies in drug discovery: application of simple method for detecting quasi-irreversible and irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. criver.com [criver.com]

- 26. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluorobenzonitrile-d4 stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 4-Fluorobenzonitrile-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Fluorobenzonitrile-d4. The information is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and application of this isotopically labeled compound.

Compound Overview

Chemical Name: 4-Fluorobenzonitrile-2,3,5,6-d4 Synonyms: 4-Fluoro-benzonitrile-d4 CAS Number: 1080497-29-5 Molecular Formula: C₇D₄FN Molecular Weight: 125.14 g/mol

4-Fluorobenzonitrile-d4 is the deuterated analog of 4-fluorobenzonitrile. The replacement of hydrogen with deuterium (B1214612) can be advantageous in drug metabolism and pharmacokinetic (DMPK) studies, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially leading to altered metabolic profiles and increased metabolic stability.

Stability Profile

While specific quantitative stability data for 4-Fluorobenzonitrile-d4 under various stress conditions (e.g., humidity, light) is not extensively available in public literature, its stability can be inferred from information on the non-deuterated parent compound and general principles of chemical stability for deuterated compounds and aromatic nitriles.

General Stability: 4-Fluorobenzonitrile-d4 is considered stable under recommended storage conditions. Deuteration is known to increase the metabolic stability of compounds by slowing down metabolic processes that involve the cleavage of C-H bonds. This enhanced stability is a key reason for its use in pharmaceutical research.

Incompatibilities: Based on the reactivity of the non-deuterated analog, 4-Fluorobenzonitrile-d4 is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances should be avoided to prevent degradation.

Potential Degradation Pathways: The primary degradation pathways for benzonitriles, and by extension 4-Fluorobenzonitrile-d4, are hydrolysis and thermal decomposition.

-

Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This reaction proceeds through a benzamide (B126) intermediate to ultimately yield benzoic acid and ammonia (B1221849) (or the corresponding ammonium (B1175870) salt). The fluorine substituent and deuteration are not expected to alter this fundamental degradation pathway, although they may influence the reaction rate.

-

Thermal Decomposition: While generally stable at ambient and refrigerated temperatures, benzonitriles can decompose at elevated temperatures. Thermal decomposition may produce toxic fumes, including hydrogen cyanide and nitrogen oxides.

Recommended Storage Conditions

To ensure the long-term integrity and purity of 4-Fluorobenzonitrile-d4, the following storage conditions are recommended based on supplier data sheets.

| Storage Format | Temperature | Duration | Atmosphere | Container |

| Solid (Powder) | 2-8°C | Short-term | Inert (e.g., Argon, Nitrogen) | Tightly sealed, light-resistant |

| Solid (Powder) | -20°C | Long-term (up to 3 years) | Inert (e.g., Argon, Nitrogen) | Tightly sealed, light-resistant |

| In Solvent | -80°C | Up to 6 months | Inert (e.g., Argon, Nitrogen) | Tightly sealed, light-resistant |

| In Solvent | -20°C | Up to 1 month | Inert (e.g., Argon, Nitrogen) | Tightly sealed, light-resistant |

Shipping: This product is typically shipped at ambient temperatures, indicating its stability over short durations without refrigeration.

Experimental Protocols for Stability Assessment

For researchers wishing to perform their own stability studies on 4-Fluorobenzonitrile-d4, the following protocols, adapted from the ICH Q1A (R2) guidelines for stability testing of new drug substances, can be employed. These protocols are designed to assess the stability of the compound under various stress conditions.

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.

Methodology:

-

Sample Preparation: Prepare solutions of 4-Fluorobenzonitrile-d4 in appropriate solvents (e.g., acetonitrile, methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with a strong acid (e.g., 1N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with a strong base (e.g., 1N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Expose the solid compound to high temperatures (e.g., 80°C) for several days.

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Analysis: At specified time points, analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to quantify the remaining parent compound and identify any degradation products.

Long-Term Stability Study

This study evaluates the stability of the compound under recommended storage conditions over an extended period.

Methodology:

-

Sample Storage: Store multiple batches of 4-Fluorobenzonitrile-d4 in its intended long-term storage container at the recommended conditions (e.g., -20°C for solid, -80°C for solutions).

-

Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: Analyze the samples for appearance, purity (using a stability-indicating HPLC method), and any other relevant physical or chemical properties.

Visualizations

Degradation Pathways

Caption: Potential degradation pathways for 4-Fluorobenzonitrile-d4.

Experimental Workflow for Stability Testing

Caption: General workflow for conducting stability studies.

Conclusion

4-Fluorobenzonitrile-d4 is a stable compound when stored under the recommended conditions. Adherence to proper storage, particularly at low temperatures and under an inert atmosphere, is crucial for maintaining its purity and integrity over time. Understanding its potential degradation pathways and employing robust stability testing protocols will ensure the reliability of experimental results in research and drug development applications.

A Comprehensive Technical Guide to the Safe Handling of 4-Fluorobenzonitrile-d4 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 4-Fluorobenzonitrile-d4 in a laboratory setting. The information is intended to supplement, not replace, institutional safety guidelines and the product-specific Safety Data Sheet (SDS).

Introduction

4-Fluorobenzonitrile-d4 is the deuterated form of 4-fluorobenzonitrile.[1] It is commonly used as an internal standard in various analytical and medicinal applications, including chromatography and mass spectrometry, due to its chemical similarity to the non-deuterated analyte, but with a distinct mass.[1] The fluorine atom enhances lipophilicity, making it a valuable tool in drug development research.[2] While specific toxicological data for the deuterated compound is limited, the safety and handling precautions are based on the known hazards of the non-deuterated 4-Fluorobenzonitrile.

Hazard Identification and Classification

4-Fluorobenzonitrile is classified as a hazardous substance. The primary hazards are summarized below.

GHS Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Fluorobenzonitrile-d4 and its non-deuterated analog are presented in the table below for easy reference.

| Property | 4-Fluorobenzonitrile-d4 | 4-Fluorobenzonitrile |

| CAS Number | 1080497-29-5[1][7][8][9] | 1194-02-1[2][6][10] |

| Molecular Formula | C7D4FN[1][8][9] | C7H4FN[2][3][10] |

| Molecular Weight | 125.14 g/mol [1][7][8][9] | 121.11 g/mol [2][3] |

| Appearance | Off-White Low Melting Solid[1][8] | Solid |

| Melting Point | Not specified | 32-34 °C[10] |

| Boiling Point | Not specified | 188 °C @ 750 mmHg[10] |

| Solubility | Insoluble in water.[10] May be soluble in DMSO. | Insoluble in water.[10] |

| Flash Point | Not specified | 65 °C[11] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11][12][13]

-

Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that complies with NIOSH (US) or EN 166 (EU) standards.[4][7]

-

Skin Protection: Wear impervious clothing and appropriate protective gloves (e.g., nitrile rubber).[6][7] Gloves should be inspected before use and disposed of properly after handling the substance.[7]

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are likely to be exceeded, use a NIOSH or EN 149 approved respirator.[4][11]

A logical workflow for implementing hazard controls is illustrated below.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6][12] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6][12] |

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][11][13]

Disposal

-

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.

-

The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[7]

-

Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[7]

-

Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[7]

The following diagram illustrates a general workflow for the disposal of chemical waste like 4-Fluorobenzonitrile-d4.

Experimental Protocols

As 4-Fluorobenzonitrile-d4 is primarily used as an internal standard, a detailed experimental protocol would be specific to the analytical method being employed (e.g., LC-MS/MS, GC-MS). Below is a generalized methodology for its use in a quantitative analysis.

Objective: To accurately quantify a target analyte in a complex matrix (e.g., plasma, tissue homogenate) using 4-Fluorobenzonitrile-d4 as an internal standard.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a primary stock solution of the target analyte and 4-Fluorobenzonitrile-d4 in a suitable organic solvent (e.g., methanol, acetonitrile).

-

-

Preparation of Calibration Standards and Quality Controls:

-

Create a series of calibration standards by spiking a known amount of the target analyte into a blank matrix.

-

Add a constant, known amount of the 4-Fluorobenzonitrile-d4 internal standard solution to each calibration standard and quality control sample.

-

-

Sample Preparation:

-

To the unknown biological samples, add the same constant, known amount of the 4-Fluorobenzonitrile-d4 internal standard solution.

-

Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to remove interferences.

-

-

Analytical Measurement:

-

Analyze the prepared samples, calibration standards, and quality controls using the chosen analytical technique (e.g., LC-MS/MS).

-

Monitor the specific mass transitions for both the target analyte and 4-Fluorobenzonitrile-d4.

-

-

Data Analysis:

-

Calculate the peak area ratio of the target analyte to the internal standard for all samples.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the target analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram illustrates this experimental workflow.

Signaling Pathways

4-Fluorobenzonitrile-d4 is a synthetic, deuterated compound used as an analytical tool. It is not known to be biologically active or to be involved in any endogenous signaling pathways. Its utility in drug development is to aid in the precise quantification of pharmacologically active compounds that may target specific signaling pathways.

Conclusion

4-Fluorobenzonitrile-d4 is a valuable tool in research and drug development. However, its hazardous properties necessitate strict adherence to safety protocols. By understanding the hazards, utilizing appropriate engineering controls and personal protective equipment, and following established procedures for handling, storage, and disposal, researchers can safely incorporate this compound into their laboratory work. Always consult the most recent Safety Data Sheet provided by the supplier before use.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 4-Fluorobenzonitrile 1194-02-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. Page loading... [guidechem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. scbt.com [scbt.com]

- 10. 4-Fluorobenzonitrile | 1194-02-1 [amp.chemicalbook.com]

- 11. 4-Fluorobenzonitrile(1194-02-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to 4-Fluorobenzonitrile-d4 for Pharmaceutical Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Fluorobenzonitrile-d4, a crucial deuterated internal standard for quantitative analysis in pharmaceutical research and development. This document details supplier specifications, experimental protocols for its application in liquid chromatography-mass spectrometry (LC-MS), and the foundational principles guiding its use in regulated bioanalysis.

Introduction to Deuterated Internal Standards in Pharmaceutical Analysis

In the landscape of modern drug development, the accurate quantification of drug candidates and their metabolites in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. Stable isotope-labeled (SIL) internal standards are the gold standard in bioanalytical methods, particularly for LC-MS, as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2]

4-Fluorobenzonitrile-d4 is the deuterium-labeled analogue of 4-Fluorobenzonitrile. Due to its structural similarity to various analytes and its distinct mass shift, it serves as an excellent internal standard. By introducing a known quantity of 4-Fluorobenzonitrile-d4 into a sample at an early stage, it co-elutes with the analyte and experiences similar effects from the sample matrix and instrument variability.[3] This allows for the correction of signal suppression or enhancement, leading to highly accurate and precise quantification.[4]

Supplier Specifications for 4-Fluorobenzonitrile-d4

The selection of a high-quality deuterated standard is critical for the robustness of any bioanalytical method. Key parameters to consider are chemical and isotopic purity. Below is a summary of specifications from various reputable suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Chemical Purity |

| LGC Standards | 1080497-29-5 | C₇D₄FN | 125.14 | ≥ 98 atom % D | ≥ 98% |

| Santa Cruz Biotechnology | 1080497-29-5 | C₇D₄FN | 125.14 | Data not specified | Data not specified |

| Pharmaffiliates | 1080497-29-5 | C₇D₄FN | 125.14 | Data not specified | High Purity |

| MedChemExpress | 1080497-29-5 | C₇D₄FN | 125.14 | Data not specified | Data not specified |

| CDN Isotopes | 1080497-29-5 | FC₆D₄CN | 125.14 | 98 atom % D | Data not specified |

| BOC Sciences | 1080497-29-5 | C₇D₄FN | 125.14 | 98% atom D | 98% |

Note: Data is based on publicly available information and may vary by lot. It is recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier for detailed quantitative data.[5][6][7][8][][10][11]

Experimental Protocol: Use of 4-Fluorobenzonitrile-d4 as an Internal Standard in LC-MS Bioanalysis

This section provides a detailed, representative protocol for the use of 4-Fluorobenzonitrile-d4 as an internal standard for the quantification of a small molecule analyte in a biological matrix, such as human plasma. This protocol is based on established best practices for bioanalytical method development and validation.[12][13]

Materials and Reagents

-

4-Fluorobenzonitrile-d4 (from a reputable supplier)

-

Analyte of interest (Reference Standard)

-

Control human plasma (with appropriate anticoagulant)

-

LC-MS grade acetonitrile (B52724), methanol, and water

-

Formic acid (or other appropriate mobile phase modifier)

-

Microcentrifuge tubes

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge

-

LC-MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

Preparation of Stock and Working Solutions

-

Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and 4-Fluorobenzonitrile-d4 into separate volumetric flasks. Dissolve in a suitable organic solvent (e.g., methanol) to a final volume of 1 mL. Store at an appropriate temperature (e.g., -20°C).

-

Intermediate and Working Standard Solutions: Prepare a series of working standard solutions for the analyte by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water). These solutions will be used to construct the calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of 4-Fluorobenzonitrile-d4 at a concentration that provides a robust signal in the mass spectrometer. This concentration should be kept constant across all samples, calibration standards, and quality controls.

Sample Preparation (Protein Precipitation)

-

Aliquoting: To 100 µL of each sample (calibration standard, quality control, or unknown study sample) in a microcentrifuge tube, add a fixed volume (e.g., 10 µL) of the internal standard spiking solution. Briefly vortex mix.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortexing: Vortex each tube vigorously for approximately 30 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

LC-MS/MS Analysis

The following are example LC-MS/MS conditions and should be optimized for the specific analyte of interest.

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components. For example, start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Analyte: Determine the optimal precursor and product ions.

-

4-Fluorobenzonitrile-d4: Determine the optimal precursor and product ions (e.g., monitor the transition corresponding to the deuterated molecule).

-

-

Data Analysis

The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (4-Fluorobenzonitrile-d4). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the unknown samples is then interpolated from this calibration curve.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key stages of the experimental process.

References

- 1. benchchem.com [benchchem.com]

- 2. fda.gov [fda.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4-Fluorobenzonitrile-d4 | LGC Standards [lgcstandards.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. 4-Fluorobenzonitrile-d4 | LGC Standards [lgcstandards.com]

- 12. benchchem.com [benchchem.com]

- 13. fda.gov [fda.gov]

Methodological & Application

Application Notes and Protocols for Quantitative Bioanalysis using 4-Fluorobenzonitrile-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the use of 4-Fluorobenzonitrile-d4 as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is a cornerstone of robust bioanalytical method validation, ensuring accuracy and precision by correcting for variability during sample processing and analysis.[1]

While 4-Fluorobenzonitrile-d4 can theoretically be used for the quantification of analytes with similar physicochemical properties, this document presents a detailed, representative protocol for the analysis of Perfluorooctanoic acid (PFOA) in human plasma.

Principle of the Method

Quantitative bioanalysis using a SIL-IS relies on the addition of a known amount of the labeled standard to the unknown sample at the beginning of the workflow. The SIL-IS, being chemically identical to the analyte, experiences the same variations during sample preparation, chromatography, and ionization.[1] By measuring the ratio of the analyte's mass spectrometry signal to that of the internal standard, accurate quantification can be achieved, compensating for matrix effects and other sources of error.

Analyte and Internal Standard Properties

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| Perfluorooctanoic acid (PFOA) | C₈HF₁₅O₂ | 414.07 | 335-67-1 |

| 4-Fluorobenzonitrile-d4 | C₇D₄FN | 125.14 | 1080497-29-5 |

Experimental Protocols

This section details a representative protocol for the quantification of PFOA in human plasma using 4-Fluorobenzonitrile-d4 as an internal standard.

Preparation of Stock and Working Solutions

-

PFOA Stock Solution (1 mg/mL): Accurately weigh and dissolve PFOA in methanol.

-

4-Fluorobenzonitrile-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-Fluorobenzonitrile-d4 in methanol.

-

PFOA Working Standard Solutions: Prepare serial dilutions of the PFOA stock solution in a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples at desired concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the 4-Fluorobenzonitrile-d4 stock solution in a 50:50 methanol:water mixture.

Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL 4-Fluorobenzonitrile-d4 internal standard working solution and vortex briefly.

-

Add 400 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

References

Application Notes and Protocols for the Use of 4-Fluorobenzonitrile-d4 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative mass spectrometry, particularly in bioanalysis and drug development, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and precise results. Deuterated compounds, such as 4-Fluorobenzonitrile-d4, are chemically almost identical to their non-labeled counterparts, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.[1][2] 4-Fluorobenzonitrile-d4, the deuterated form of 4-Fluorobenzonitrile, serves as an ideal internal standard for the quantification of 4-Fluorobenzonitrile or structurally similar aromatic nitriles in various matrices.[3][4] Its use helps to mitigate matrix effects and improve the overall robustness and reliability of the analytical method.[5]

This document provides a detailed protocol for the use of 4-Fluorobenzonitrile-d4 as an internal standard in a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the analysis of a target analyte in a biological matrix, such as human plasma.

Physicochemical Properties

A summary of the relevant physicochemical properties of 4-Fluorobenzonitrile-d4 is provided in the table below.

| Property | Value | Reference |

| Chemical Name | 4-Fluoro-benzonitrile-2,3,5,6-d4 | [6] |

| CAS Number | 1080497-29-5 | [4] |

| Molecular Formula | C₇D₄FN | [4] |

| Molecular Weight | 125.14 g/mol | [4] |

| Appearance | Off-White Low Melting Solid | [3] |

| Storage | 2-8°C Refrigerator | [3] |

Experimental Protocols

The following is a representative protocol for the quantitative analysis of a small molecule analyte in human plasma using 4-Fluorobenzonitrile-d4 as an internal standard. This protocol should be adapted and validated for the specific analyte and matrix of interest.

Materials and Reagents

-

4-Fluorobenzonitrile-d4 (Internal Standard)

-

Target Analyte

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile (B52724)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Human Plasma (or other relevant biological matrix)

Preparation of Stock and Working Solutions

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 4-Fluorobenzonitrile-d4 and dissolve it in 1 mL of methanol.

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the target analyte and dissolve it in 1 mL of methanol.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water. This concentration may need to be optimized based on the instrument response.

-

Analyte Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 20 µL of the IS working solution (100 ng/mL).

-

Vortex briefly to mix.

-